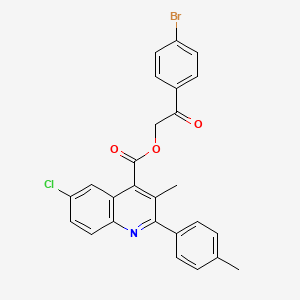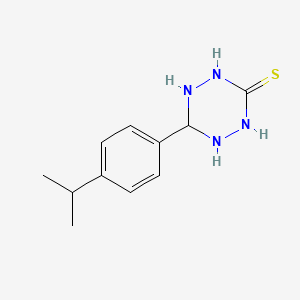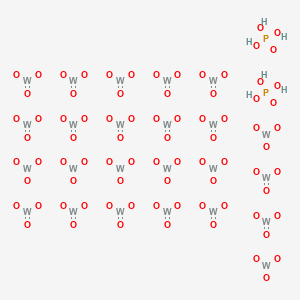
phosphoric acid;trioxotungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;trioxotungsten, also known as phosphotungstic acid or tungstophosphoric acid, is a heteropoly acid with the chemical formula H₃PW₁₂O₄₀. It is a yellow solid that is highly soluble in water and forms hydrates. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Phosphoric acid;trioxotungsten can be prepared by reacting sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄) in the presence of hydrochloric acid (HCl). The reaction produces phosphotungstic acid, which can be isolated through evaporative crystallization or spray drying . Industrial production methods involve using sodium tungstate as a raw material and employing alcohol extraction agents to obtain a phosphotungstic acid water solution .
Chemical Reactions Analysis
Phosphoric acid;trioxotungsten undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis reactions.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions with other compounds. Common reagents used in these reactions include hydrochloric acid, sodium tungstate, and phosphoric acid. .
Scientific Research Applications
Phosphoric acid;trioxotungsten has numerous scientific research applications:
Mechanism of Action
The mechanism of action of phosphoric acid;trioxotungsten involves its ability to act as a proton conductor. It has high proton conductivity due to the formation of extended, polarized hydrogen-bonded chains. These chains facilitate the transport of protons through structural diffusion, which is driven by specific hydrogen bond rearrangements in the surrounding environment .
Comparison with Similar Compounds
Phosphoric acid;trioxotungsten is unique compared to other similar compounds, such as phosphomolybdic acid and phosphoric acid. While all these compounds belong to the group of heteropoly acids, this compound contains tungsten atoms, which give it distinct properties and applications. Similar compounds include:
Phosphomolybdic acid: Contains molybdenum atoms instead of tungsten.
Phosphoric acid: Lacks the metal atoms present in phosphotungstic acid
This compound stands out due to its high proton conductivity and its wide range of applications in various fields.
Properties
Molecular Formula |
H6O80P2W24 |
|---|---|
Molecular Weight |
5760 g/mol |
IUPAC Name |
phosphoric acid;trioxotungsten |
InChI |
InChI=1S/2H3O4P.72O.24W/c2*1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h2*(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI Key |
XEFOGGWKYODFIU-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


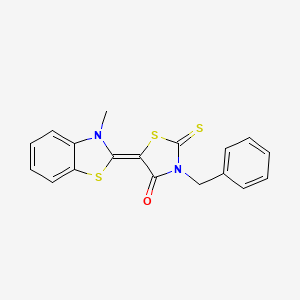
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12047394.png)
![[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12047398.png)
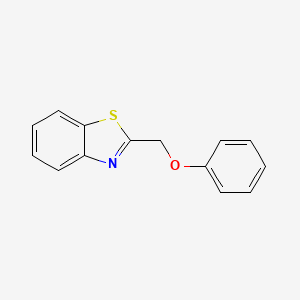
![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)
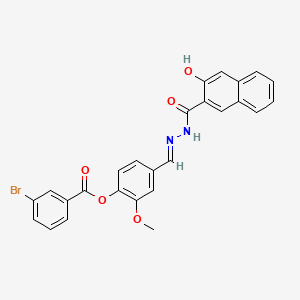
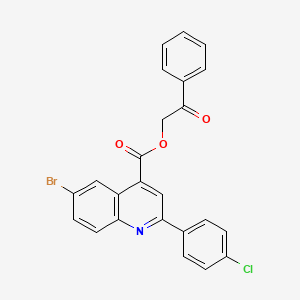

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)
